5-(Butoxymethyl)-3-methylisoxazole
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Overview
Description
5-(Butoxymethyl)-3-methylisoxazole: is an organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the butoxymethyl group and a methyl group on the isoxazole ring makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Butoxymethyl)-3-methylisoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methyl-4-nitro-5-(butoxymethyl)furan with hydrazine hydrate, followed by cyclization to form the isoxazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.
Chemical Reactions Analysis
Types of Reactions: 5-(Butoxymethyl)-3-methylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The butoxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of halogenated or other substituted isoxazole derivatives.
Scientific Research Applications
Chemistry: 5-(Butoxymethyl)-3-methylisoxazole is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the mechanisms of various biological processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its isoxazole ring is a common motif in many bioactive molecules, and modifications to the butoxymethyl and methyl groups can lead to the discovery of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and polymers. Its reactivity and stability make it a versatile building block for various industrial applications.
Mechanism of Action
The mechanism of action of 5-(Butoxymethyl)-3-methylisoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This can lead to changes in metabolic pathways, signal transduction, or other cellular processes. The exact mechanism depends on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
- 5-(Methoxymethyl)-3-methylisoxazole
- 5-(Ethoxymethyl)-3-methylisoxazole
- 5-(Propoxymethyl)-3-methylisoxazole
Comparison: 5-(Butoxymethyl)-3-methylisoxazole is unique due to the presence of the butoxymethyl group, which imparts different physicochemical properties compared to its analogs. For example, the longer alkyl chain in the butoxymethyl group can affect the compound’s solubility, reactivity, and interaction with biological targets. This makes it distinct from similar compounds with shorter alkyl chains, such as methoxymethyl or ethoxymethyl derivatives.
Properties
Molecular Formula |
C9H15NO2 |
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Molecular Weight |
169.22 g/mol |
IUPAC Name |
5-(butoxymethyl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C9H15NO2/c1-3-4-5-11-7-9-6-8(2)10-12-9/h6H,3-5,7H2,1-2H3 |
InChI Key |
DILIQUQMUBERIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC1=CC(=NO1)C |
Origin of Product |
United States |
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